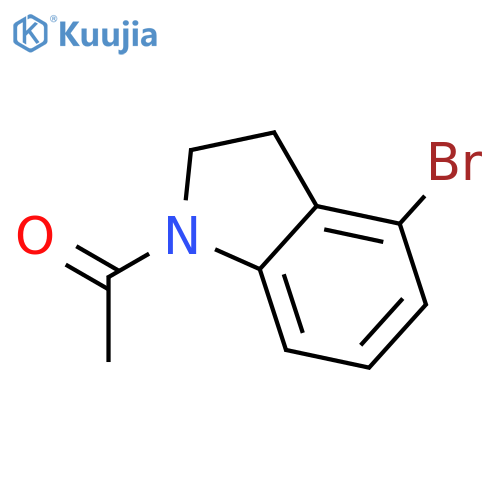

Cas no 114744-52-4 (1-(4-Bromoindolin-1-yl)ethanone)

114744-52-4 structure

商品名:1-(4-Bromoindolin-1-yl)ethanone

1-(4-Bromoindolin-1-yl)ethanone 化学的及び物理的性質

名前と識別子

-

- 1-(4-Bromoindolin-1-yl)ethanone

- 1-(4-bromo-2,3-dihydroindol-1-yl)ethanone

- ETHANONE,1-(4-BROMO-2,3-DIHYDRO-1H-INDOL-1-YL)-

- 114744-52-4

- SQTJOHUYRUNCDT-UHFFFAOYSA-N

- SCHEMBL4532424

- 1-(4-Bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one

- Ethanone, 1-(4-bromo-2,3-dihydro-1H-indol-1-yl)-

- 1-(4-bromoindolin-1-yl)ethan-1-one

- 1-acetyl-4-bromo-2,3-dihydro-1H-indole

- DA-31063

- SB64803

- DTXSID70551498

-

- インチ: InChI=1S/C10H10BrNO/c1-7(13)12-6-5-8-9(11)3-2-4-10(8)12/h2-4H,5-6H2,1H3

- InChIKey: SQTJOHUYRUNCDT-UHFFFAOYSA-N

- ほほえんだ: CC(=O)N1CCC2=C(C=CC=C21)Br

計算された属性

- せいみつぶんしりょう: 238.99458g/mol

- どういたいしつりょう: 238.99458g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 13

- 回転可能化学結合数: 1

- 複雑さ: 219

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2

1-(4-Bromoindolin-1-yl)ethanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A199008020-1g |

1-(4-Bromoindolin-1-yl)ethanone |

114744-52-4 | 95% | 1g |

$400.00 | 2023-09-04 | |

| Chemenu | CM146377-1g |

1-(4-bromoindolin-1-yl)ethan-1-one |

114744-52-4 | 95% | 1g |

$247 | 2023-11-24 | |

| Chemenu | CM146377-5g |

1-(4-bromoindolin-1-yl)ethan-1-one |

114744-52-4 | 95% | 5g |

$704 | 2021-08-05 |

1-(4-Bromoindolin-1-yl)ethanone 関連文献

-

Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

-

Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786

114744-52-4 (1-(4-Bromoindolin-1-yl)ethanone) 関連製品

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 1368332-19-7(4-AMINO-2-CYCLOHEXYLBUTAN-2-OL)

- 2060020-45-1(5-amino-6-methyl-3-(trifluoromethyl)heptanoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬